[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol
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Overview
Description
[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol is a compound of interest in organic chemistry due to its unique structure and potential applications. The compound features a tert-butoxycarbonyl (Boc) protected amino group, a pyridyl group, and a phenylmethanol moiety. This combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol typically involves the protection of an amino group with a Boc group, followed by the introduction of the pyridyl and phenylmethanol groups. One common method involves the use of Grignard reagents to introduce the phenylmethanol moiety. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The phenylmethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridyl group can be reduced to form piperidine derivatives.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted amines.
Scientific Research Applications
Chemistry
In chemistry, [5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol is used as an intermediate in the synthesis of complex organic molecules. Its functional groups allow for further modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound can be used to study the interactions of pyridyl-containing molecules with biological targets. It can also serve as a building block for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor to drug candidates
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of [5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol depends on its specific application. In general, the compound can interact with molecular targets through its pyridyl and amino groups. These interactions can involve hydrogen bonding, coordination with metal ions, or other non-covalent interactions. The pathways involved can vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
[4-(Boc-amino)phenyl]methanol: Similar structure but lacks the pyridyl group.
[5-(Boc-amino)-2-(3-pyridyl)phenyl]methanol: Similar structure with a different position of the pyridyl group.
[5-(Boc-amino)-2-(4-pyridyl)phenyl]ethanol: Similar structure with an ethanol group instead of methanol.
Uniqueness
[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol is unique due to the combination of its functional groups. The presence of both a Boc-protected amino group and a pyridyl group allows for diverse chemical modifications and interactions. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C17H20N2O3 |
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Molecular Weight |
300.35 g/mol |
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)-4-pyridin-4-ylphenyl]carbamate |
InChI |
InChI=1S/C17H20N2O3/c1-17(2,3)22-16(21)19-14-4-5-15(13(10-14)11-20)12-6-8-18-9-7-12/h4-10,20H,11H2,1-3H3,(H,19,21) |
InChI Key |
XBIRJFJQKLPCIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C2=CC=NC=C2)CO |
Origin of Product |
United States |
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